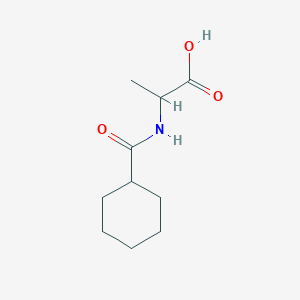

2-(cyclohexylformamido)propanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(cyclohexanecarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-7(10(13)14)11-9(12)8-5-3-2-4-6-8/h7-8H,2-6H2,1H3,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYBZCFYXVCCLLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C1CCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Stereochemical Control

General Synthetic Routes to N-Formyl Amino Acid Derivatives

The construction of the N-formyl group on an amino acid core can be achieved through several distinct chemical strategies. These methods range from radical-based decarboxylative couplings to acid-catalyzed reactions and the dehydration of precursor formamides.

Peroxide-Mediated Decarboxylative C-N Coupling Approaches

A modern and efficient method for the N-formylation of amino acid esters involves a peroxide-mediated decarboxylative coupling with α-keto acids, such as glyoxylic acid, which serves as a formyl equivalent. chemrxiv.orgchemrxiv.org This approach is notable for its mild reaction conditions and its avoidance of metal catalysts and traditional coupling reagents. chemrxiv.org The reaction proceeds via a radical mechanism where a peroxide, such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP), initiates the decarboxylation of the α-keto acid to generate a formyl radical. This radical then couples with the amino group of the amino acid ester to form the N-formyl derivative.

The choice of peroxide can be crucial for the success of the reaction, depending on the nature of the amino acid substrate. For instance, H₂O₂ has been found to be effective for N-substituted amino acids, while TBHP is more suitable for unprotected amino acid esters and oligopeptides. researchgate.net A key advantage of this methodology is that the primary byproducts are water and carbon dioxide, which are easily removed from the reaction mixture. chemrxiv.org

For example, the reaction of an N-substituted alanine (B10760859) methyl ester with glyoxylic acid in the presence of hydrogen peroxide in dimethyl sulfoxide (DMSO) can yield the corresponding N-formyl-N-substituted-alanine methyl ester. chemrxiv.org This method has been successfully applied to a variety of amino acid esters, demonstrating its potential for broad applicability in the synthesis of N-formyl amino acid derivatives. chemrxiv.orgresearchgate.net

Acid-Assisted Formylation with Dimethyl Carbonate

An alternative and sustainable approach to N-formylation utilizes dimethyl carbonate (DMC) in the presence of an acid catalyst. rsc.orgberkeley.edu This method offers several advantages, including the use of an environmentally benign reagent (DMC), high efficiency, and excellent yields, often exceeding 99%. rsc.orgberkeley.edu A significant benefit of this acid-assisted method is the preservation of stereochemical integrity, with no risk of racemization or epimerization at the chiral center of the amino acid. rsc.orgberkeley.edu

The reaction is typically carried out at elevated temperatures, and the choice of acid catalyst can influence the reaction outcome. lincoln.ac.uk Formic acid, for example, can promote the N-formylation of amino acids when reacted with DMC. lincoln.ac.uk This process is applicable to a wide range of amino acids with varying side chain functionalities, making it a versatile tool for the synthesis of N-formylated derivatives. rsc.orgberkeley.edu The reaction of different amino acids with DMC promoted by a stoichiometric amount of formic acid at 150 °C has been shown to produce the corresponding N-formylated products. lincoln.ac.uk

| Amino Acid Substrate | Catalyst | Temperature (°C) | Product | Conversion (%) | Yield (%) |

| Various Amino Acids | Formic Acid | 150 | N-Formyl Amino Acid | >99 | >99 |

Dehydration of Formamides for Precursor Synthesis

The synthesis of isocyanides through the dehydration of N-substituted formamides is a well-established transformation that provides valuable precursors for various chemical reactions. nih.govresearchgate.netrsc.org Isocyanides can be subsequently used in multicomponent reactions to build complex molecular architectures. The dehydration process is commonly achieved using a variety of reagents, with phosphorus oxychloride (POCl₃) in the presence of a base like triethylamine being a widely used and efficient method. nih.govresearchgate.net This reaction is often rapid, proceeding to completion in minutes at low temperatures, and affords isocyanides in high yields and purity. nih.gov

Other dehydrating agents that have been employed include phosgene and its surrogates (diphosgene, triphosgene), p-toluenesulfonyl chloride (p-TsCl), and the Burgess reagent. rsc.orgrsc.org The choice of reagent can be influenced by the substrate's functional groups and the desired reaction conditions. For instance, the Burgess reagent is particularly effective for substrates containing sensitive groups like trimethylsilyl ethers. rsc.org The development of more sustainable protocols has led to the use of reagents like p-TsCl and the exploration of greener solvents such as DMC as an alternative to dichloromethane. rsc.org

The general transformation involves the removal of a molecule of water from the formamide (B127407) group to generate the isocyanide functionality. These isocyanides are versatile intermediates in organic synthesis. researchgate.net

Application of Chiral Auxiliaries in Asymmetric Synthesis of Propanoic Acid Derivatives

Chiral auxiliaries are powerful tools in asymmetric synthesis, enabling the control of stereochemistry during the formation of new chiral centers. wikipedia.orgnih.gov These are stereogenic molecules that are temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is cleaved and can ideally be recovered for reuse. wikipedia.org This strategy is widely employed in the synthesis of enantiomerically pure carboxylic acid derivatives, including propanoic acids.

Commonly used chiral auxiliaries are often derived from readily available natural products such as amino acids, terpenes, or carbohydrates. nih.gov Some of the most successful and widely used auxiliaries include Evans' oxazolidinones, Oppolzer's camphorsultam, and pseudoephedrine. wikipedia.orgnih.gov These auxiliaries are typically attached to a carboxylic acid, such as propanoic acid, to form an amide. The chiral environment provided by the auxiliary then directs the approach of electrophiles in reactions such as alkylations and aldol additions to one face of the enolate, leading to a high degree of diastereoselectivity. researchgate.net

For instance, an N-acyl oxazolidinone derived from propanoic acid can be deprotonated to form a rigid, chelated Z-enolate. williams.edu The bulky substituent on the oxazolidinone ring effectively shields one face of the enolate, forcing an incoming electrophile to attack from the less hindered side, thereby creating a new stereocenter with a predictable configuration. williams.edublogspot.com

Stereoselective Synthesis of 2-(Cyclohexylformamido)propanoic Acid and Related Chiral Propanoic Acids

The synthesis of this compound in a stereochemically defined manner requires the application of asymmetric synthesis techniques. Chiral auxiliary-controlled reactions are a particularly effective strategy for achieving this goal.

Chiral Auxiliary-Controlled Asymmetric Reactions

To synthesize a specific enantiomer of a 2-substituted propanoic acid, a chiral auxiliary can be employed to direct the stereoselective alkylation of a propionyl unit. A well-established example is the use of Evans' oxazolidinone auxiliaries. williams.edu In a typical sequence, the chiral auxiliary, for example, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, is first acylated with propionyl chloride to form the corresponding N-propionyl imide.

This imide is then treated with a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA), to generate a specific Z-enolate. williams.edu The chelation of the metal cation between the carbonyl oxygen and the oxygen of the auxiliary locks the conformation of the enolate and, in conjunction with the steric bulk of the auxiliary's substituent, dictates the facial selectivity of the subsequent alkylation reaction. researchgate.net The introduction of an appropriate electrophile, which in a multi-step synthesis could lead to the cyclohexyl group, would proceed with high diastereoselectivity.

Following the stereoselective alkylation, the chiral auxiliary is cleaved under mild conditions, for instance, by hydrolysis with lithium hydroxide and hydrogen peroxide, to yield the enantiomerically enriched carboxylic acid. researchgate.net The auxiliary can then be recovered. While a direct alkylation with a cyclohexyl group might be challenging, this methodology illustrates the principle of how chiral 2-substituted propanoic acids can be synthesized with high stereochemical control.

Another versatile chiral auxiliary that has demonstrated high stereocontrol in alkylation reactions is pseudoephenamine. nih.gov Amides derived from pseudoephenamine have shown excellent diastereoselectivities in alkylation reactions, including those that form quaternary carbon centers. nih.gov The resulting enantiomerically enriched amides can then be hydrolyzed to the corresponding carboxylic acids.

The general principle of these reactions is summarized in the table below, illustrating the role of the chiral auxiliary in controlling the stereochemical outcome of an alkylation reaction to produce a chiral propanoic acid derivative.

| Chiral Auxiliary | Base | Reaction Type | Key Feature | Diastereomeric Ratio |

| Evans' Oxazolidinone | NaHMDS/LDA | Asymmetric Alkylation | Formation of a rigid Z-enolate, facial shielding by the auxiliary's substituent. | Often >95:5 |

| Pseudoephenamine | LDA | Asymmetric Alkylation | High stereocontrol, particularly for formation of quaternary centers. | High |

Enantioselective Approaches for N-Acylated Amino Acid Synthesis

The stereochemistry of N-acylated amino acids is crucial for their biological activity. Consequently, various enantioselective methods have been developed to control the stereochemical outcome of the synthesis. These approaches can be broadly categorized into catalytic and enzymatic methods.

Catalytic approaches often employ chiral catalysts to induce asymmetry in the acylation reaction. For instance, chiral phase transfer catalysts have been utilized in the enantioselective esterification of racemic N-acylated amino acids, allowing for the preferential reaction of one enantiomer ub.edu. Copper-catalyzed enantioselective α-amination of N-acyl-3,5-dimethylpyrazoles represents another strategy to produce α-amino acid derivatives with high selectivity researchgate.net. Furthermore, chiral organic catalysts, such as chiral isothiourea, have been successfully used in the atropenantioselective N-acylation of N-aminoindoles, demonstrating the versatility of organocatalysis in constructing stereogenic axes acs.org. Chiral aldehyde catalysis, particularly using BINOL-derived aldehydes, has also emerged as a powerful tool for the asymmetric α-functionalization of amino acid esters monash.eduresearchgate.netresearchgate.net.

Enzymatic methods offer a green and highly selective alternative for the synthesis of N-acylated amino acids. Hydrolases, such as lipases and aminoacylases, can catalyze the formation of amide bonds under mild conditions. These enzymes often rely on the transient activation of the carboxylic acid, either through an acyl-enzyme intermediate or by creating a favorable orientation for the nucleophilic attack of the amine nih.gov. Another enzymatic strategy involves acyl-adenylating enzymes, which are ATP-dependent and proceed via an acyl-adenylate intermediate nih.gov. These biocatalytic approaches are advantageous due to their high enantioselectivity and environmentally benign reaction conditions.

| Approach | Catalyst/Enzyme | Description | Key Features |

| Catalytic | Chiral Phase Transfer Catalyst | Preferential esterification of one enantiomer of a racemic N-acylated amino acid. | Biphasic solvent system, kinetic resolution. |

| Chiral Copper(II) Catalyst | Enantioselective α-amination of N-acyl-3,5-dimethylpyrazoles. | Good yields, excellent selectivities. | |

| Chiral Isothiourea | Atropenantioselective N-acylation to form axially chiral compounds. | Organocatalytic, high enantioselectivities. | |

| Chiral BINOL Aldehyde | Asymmetric α-functionalization of N-unprotected amino acid esters. | Activation of α-C-H bond, face control of enolate intermediates. | |

| Enzymatic | Hydrolases (Lipases, Aminoacylases) | ATP-independent amide bond formation via transient carboxylic acid activation. | Mild conditions, green synthesis. |

| Acyl-adenylating Enzymes | ATP-dependent biosynthesis coupling ATP hydrolysis with acyl-adenylate intermediate formation. | High specificity and efficiency. |

Derivatization Strategies for the this compound Scaffold

Derivatization of the this compound scaffold is essential for generating a library of related compounds for structure-activity relationship (SAR) studies. This can be achieved through chemical modifications of existing functional groups or by employing cyclization and acylation strategies.

Chemical Modifications and Functional Group Interconversions

The this compound molecule possesses two primary sites for chemical modification: the carboxylic acid group and the amide bond. The carboxylic acid can be converted into a variety of other functional groups. For example, it can be reduced to a primary alcohol, which can then be further modified. Esterification with different alcohols can introduce a range of lipophilic or functionalized moieties. The carboxylic acid can also be converted to an acid chloride, which is a versatile intermediate for the synthesis of amides, esters, and ketones.

The amide bond is generally stable, but the N-H proton can be substituted under certain conditions. Furthermore, the cyclohexyl ring offers possibilities for functionalization, such as hydroxylation or halogenation, although this may require harsh reaction conditions.

| Functional Group | Reagent(s) | Product Functional Group |

| Carboxylic Acid | LiAlH4 or BH3 | Primary Alcohol |

| Carboxylic Acid | R-OH, Acid Catalyst | Ester |

| Carboxylic Acid | SOCl2 or (COCl)2 | Acid Chloride |

| Carboxylic Acid | R-NH2, Coupling Agent | Amide |

| Amide N-H | NaH, R-X | N-Alkyl Amide |

Cyclization and Acylation for Library Generation

To generate a diverse library of compounds based on the this compound scaffold, combinatorial approaches involving cyclization and acylation can be employed.

Cyclization strategies can be used to create conformationally constrained analogs. For instance, if the propanoic acid side chain is extended and contains a suitable functional group, intramolecular cyclization could lead to the formation of lactams or other heterocyclic structures. The synthesis of 1-aryldihydro-2,4(1H,3H)pyrimidindiones from N-aryl-β-alanines demonstrates the feasibility of cyclization reactions in related systems.

Acylation is a powerful tool for library generation, allowing for the introduction of a wide variety of acyl groups. The carboxylic acid moiety of this compound can be activated and reacted with a diverse set of amines or alcohols to create a library of amides or esters. Conversely, the amino group of alanine can be acylated with a library of carboxylic acids prior to the introduction of the cyclohexylformamido group. Solid-phase synthesis is particularly well-suited for such library generation, enabling the rapid and efficient synthesis of a large number of compounds. A variety of coupling reagents can be used for the acylation step in solid-phase synthesis.

| Acylation Reagent Class | Example(s) | Application |

| Carbodiimides | DCC, DIC | Peptide synthesis, general amidation |

| Phosphonium Salts | PyBOP, PyAOP | Peptide synthesis, reduced racemization |

| Uronium Salts | HBTU, HATU | Peptide synthesis, efficient coupling |

| Acyl Halides | Acetyl Chloride, Benzoyl Chloride | General acylation of amines and alcohols |

| Anhydrides | Acetic Anhydride, Succinic Anhydride | Acylation of amines and alcohols |

Structural Characterization and Conformational Analysis

Spectroscopic Characterization Techniques for 2-(Cyclohexylformamido)propanoic Acid

Spectroscopic techniques are fundamental to elucidating the molecular structure of this compound. Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography provide complementary information to confirm the compound's identity and spatial arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR spectra offer distinct information about the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, distinct signals are expected for the propanoic acid, cyclohexyl, and formamido moieties. The acidic proton of the carboxyl group is typically observed as a broad singlet at a significantly downfield chemical shift (δ 10–12 ppm). libretexts.org The proton on the α-carbon of the propanoic acid backbone would likely appear as a quartet, split by the adjacent methyl group protons. The methyl protons themselves would present as a doublet. The protons of the cyclohexyl ring would produce complex multiplets in the aliphatic region (δ 1.0-2.5 ppm). netlify.app The amide proton (N-H) would appear as a doublet, coupled to the formyl proton (CHO), with its chemical shift influenced by solvent and hydrogen bonding.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Key expected signals include the carbonyl carbon of the carboxylic acid (δ ~170-185 ppm) and the formamide (B127407) carbonyl carbon. libretexts.org The α-carbon and the methyl carbon of the propanoic acid moiety would also show characteristic resonances. docbrown.info The carbons of the cyclohexyl ring would appear in the aliphatic region of the spectrum. organicchemistrydata.org The exact chemical shifts are influenced by the electronic environment of each carbon atom. docbrown.info

Predicted ¹H and ¹³C NMR Data The following data are predicted based on typical chemical shift values for similar functional groups and structures.

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity |

| COOH | 10.0 - 12.0 | broad singlet |

| NH | 7.5 - 8.5 | doublet |

| CHO | 8.0 - 8.2 | doublet |

| α-CH (propanoic) | 4.2 - 4.6 | quartet |

| CH (cyclohexyl) | 3.5 - 4.0 | multiplet |

| CH₂ (cyclohexyl) | 1.0 - 2.0 | multiplet |

| CH₃ (propanoic) | 1.3 - 1.5 | doublet |

| Assignment | Predicted ¹³C Chemical Shift (ppm) |

| C=O (acid) | 175 - 180 |

| C=O (amide) | 160 - 165 |

| α-C (propanoic) | 48 - 55 |

| C-N (cyclohexyl) | 45 - 55 |

| C (cyclohexyl) | 25 - 35 |

| CH₃ (propanoic) | 15 - 20 |

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns. In electron ionization (EI) MS, the molecule is ionized to form a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) corresponds to the molecular weight. The molecular ion of this compound is expected at an m/z corresponding to its molecular formula, C₁₀H₁₇NO₃.

The fragmentation of the molecular ion provides valuable structural clues. Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group ([M-17]⁺) and the entire carboxyl group ([M-45]⁺). libretexts.orgyoutube.com Amides can cleave at the amide bond. Therefore, characteristic fragments for this compound would likely include ions corresponding to the cyclohexylformamido portion and the propanoic acid moiety. chim.ludocbrown.infodocbrown.info

Predicted Mass Spectrometry Fragmentation The following are plausible fragmentation patterns and corresponding m/z values.

| m/z Value | Predicted Fragment Ion | Fragment Lost |

| 199 | [C₁₀H₁₇NO₃]⁺• | Molecular Ion (M⁺•) |

| 182 | [C₁₀H₁₆NO₂]⁺ | •OH |

| 154 | [C₁₀H₁₆N]⁺ | •COOH |

| 126 | [C₇H₁₂NO]⁺ | •CH(CH₃)COOH |

| 83 | [C₆H₁₁]⁺ | •NHCHO + •CH(CH₃)COOH |

| 74 | [CH₃CHCOOH]⁺• | C₆H₁₁NHCHO |

| 45 | [COOH]⁺ | C₁₀H₁₆N |

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry and preferred conformation. youtube.com This technique requires a single, well-ordered crystal of the compound. nih.gov When X-rays are passed through the crystal, they diffract into a unique pattern that can be mathematically translated into a three-dimensional electron density map. pan.pl

If a suitable crystal of this compound were analyzed, X-ray crystallography could provide precise measurements of bond lengths, bond angles, and torsion angles. documentsdelivered.com It would unambiguously establish the conformation of the cyclohexyl ring (e.g., chair conformation), the planarity of the amide bond, and the relative orientation of the different parts of the molecule. Furthermore, this technique would reveal details about intermolecular interactions, such as hydrogen bonding patterns between the carboxylic acid and amide groups, which dictate the crystal packing. nih.govnih.gov

Conformational Analysis of this compound

The flexibility of this compound arises from the possible rotations around several single bonds. Conformational analysis aims to identify the most stable, low-energy conformations that the molecule is likely to adopt. This is typically achieved through computational chemistry methods.

The Empirical Conformational Energy Program for Peptides (ECEPP) is a computational method that uses empirical potential energy functions to calculate the conformational energies of peptides and their derivatives. This approach models the molecule as a collection of atoms, and the total energy is calculated as the sum of various energy terms, including bond stretching, angle bending, torsional, and non-bonded (van der Waals and electrostatic) interactions.

For an N-acylated amino acid like this compound (an N-formyl derivative of alanine), ECEPP could be used to explore the potential energy surface by systematically rotating the key dihedral angles. These include the peptide backbone dihedral angles (φ, ψ) and the side-chain dihedral angles. By calculating the energy for a large number of conformations, the program can identify the low-energy minima on the potential energy surface, which correspond to the most stable conformations of the molecule. acs.org

More advanced computational methods, such as ab initio and Density Functional Theory (DFT), can provide a more detailed understanding of the molecule's electronic structure and conformational properties. mdpi.com These quantum mechanical methods solve approximations of the Schrödinger equation to determine the electronic energy and electron distribution of the molecule. sns.it

DFT calculations can be used to perform a comprehensive conformational search for this compound. researchgate.netnih.gov By optimizing the geometry of various starting structures, it is possible to locate all the stable conformers on the potential energy surface and calculate their relative energies. researchgate.netnih.govnih.gov These calculations can also elucidate the role of intramolecular hydrogen bonds—for instance, between the amide N-H and the carboxylic acid carbonyl—in stabilizing certain conformations. The results from such theoretical studies provide deep insights into the intrinsic conformational preferences of the molecule in the gas phase or in solution. bibliotekanauki.pl

Influence of Amide Bond Rotameric States on Molecular Properties

The amide bond (C-N) within the this compound structure possesses a partial double bond character due to resonance. This restricts free rotation around the C-N bond, leading to the existence of distinct rotational isomers, or rotamers, primarily the cis and trans conformations. In the trans conformation, the cyclohexyl group and the propanoic acid moiety are on opposite sides of the amide bond, which is generally the sterically favored and more stable arrangement. Conversely, in the cis conformation, these groups are on the same side, often leading to steric hindrance.

Table 1: General Properties of Amide Bond Rotamers in N-Acyl Amino Acids

| Property | Trans Conformation | Cis Conformation |

|---|---|---|

| Dihedral Angle (ω) | ~180° | ~0° |

| Relative Stability | Generally more stable | Generally less stable due to steric hindrance |

| Influence on Molecular Shape | More extended structure | More compact or folded structure |

Intramolecular Interactions and Conformational Landscapes

The conformational landscape of this compound is a complex energy surface defined by the rotational possibilities around its single bonds. Key dihedral angles, including those within the cyclohexyl ring, the propanoic acid side chain, and the amide linkage, determine the accessible conformations. The relative energies of these conformations are governed by a delicate balance of intramolecular interactions.

A significant stabilizing interaction in N-acyl amino acids is the formation of an intramolecular hydrogen bond. In the case of this compound, a hydrogen bond can form between the amide proton (N-H) and the carbonyl oxygen of the carboxylic acid group. This interaction leads to the formation of a five-membered ring structure, often referred to as a C5 conformation. The formation of such a hydrogen bond can significantly stabilize a particular conformation, making it a prominent feature in the molecule's conformational landscape. The strength of this interaction can be influenced by the solvent environment; polar, hydrogen-bonding solvents may disrupt this intramolecular interaction in favor of intermolecular hydrogen bonds with the solvent molecules.

While specific research on the conformational landscape of this compound is not available, computational studies on similar small peptides and N-acyl alanine (B10760859) derivatives have demonstrated the importance of mapping these energy landscapes to understand preferred structures. researchgate.net These studies typically reveal a few low-energy minima corresponding to stable conformations, separated by energy barriers.

Table 2: Potential Intramolecular Interactions in this compound

| Interaction Type | Atoms Involved | Effect on Conformation |

|---|---|---|

| Intramolecular Hydrogen Bond | Amide N-H and Carboxylic C=O | Stabilizes a folded (C5) conformation |

| Steric Repulsion | Cyclohexyl ring and Propanoic acid side chain | Restricts rotation and disfavors certain conformations |

| Van der Waals Interactions | Non-bonded atoms throughout the molecule | Contribute to the overall stability of compact conformations |

Computational Chemistry and Molecular Modeling Studies

Molecular Dynamics (MD) Simulations of N-Acylated Systems

Molecular dynamics (MD) simulations offer a virtual microscope to observe the time-dependent behavior of molecules. mdpi.comrjpbr.com By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, revealing conformational changes and intermolecular interactions.

Exploration of Conformational Landscape and Stability

The conformational landscape of 2-(cyclohexylformamido)propanoic acid is defined by the rotational freedom around its single bonds. Key dihedral angles, such as the phi (φ) and psi (ψ) angles of the propanoic acid backbone and the torsions within the cyclohexyl ring, dictate the molecule's three-dimensional shape.

| Parameter | Description | Typical Method of Analysis | Insights Gained |

|---|---|---|---|

| Dihedral Angles (φ, ψ) | Rotation around the N-Cα and Cα-C bonds of the amino acid backbone. | Ramachandran Plot Analysis | Preferred backbone conformation (e.g., β-strand, α-helix). nih.gov |

| Root Mean Square Deviation (RMSD) | Measure of the average distance between the atoms of superimposed structures. | Plotting RMSD vs. Simulation Time | Assessment of conformational stability and equilibration. nih.gov |

| Radius of Gyration (Rg) | A measure of the compactness of the molecule's structure. | Plotting Rg vs. Simulation Time | Information on the overall size and folding of the molecule. |

| Potential Energy | The total energy of the system as a function of its atomic coordinates. | Energy Minimization and Trajectory Analysis | Identification of low-energy, stable conformational states. |

Interaction with Model Biological Systems (e.g., Membranes, Proteins)

Understanding how this compound interacts with biological environments is crucial for predicting its behavior in vivo. MD simulations can model these interactions with systems like lipid bilayers (cell membranes) and proteins. nih.govuci.edu

When simulating the interaction with a lipid membrane, the N-acylated amino acid is placed in a simulation box containing a pre-equilibrated lipid bilayer and water molecules. nih.govresearchgate.net The hydrophobic cyclohexyl group is expected to favorably interact with the nonpolar acyl tails of the lipids, potentially inserting into the membrane core. mdpi.com The more polar propanoic acid and amide groups would likely remain near the polar head groups of the lipids at the water-membrane interface. researchgate.net Simulations can quantify the free energy of partitioning into the membrane and reveal changes in membrane properties, such as thickness and fluidity, upon interaction. mdpi.com

In simulations with proteins, the compound can be placed near a target protein to study binding events. These simulations can reveal the key amino acid residues involved in the interaction, the stability of the resulting complex, and any conformational changes in the protein or the ligand upon binding. nih.govmdpi.com The binding free energy, a measure of affinity, can be calculated from the simulation data to quantify the strength of the interaction. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide a detailed description of the electronic structure of a molecule, which governs its reactivity and spectroscopic properties. These methods solve the Schrödinger equation, offering a more fundamental understanding than the classical mechanics used in MD.

Ab Initio and Density Functional Theory (DFT) Approaches

Ab initio and Density Functional Theory (DFT) are two major classes of quantum chemical methods. Ab initio methods, such as Hartree-Fock (HF), are derived directly from theoretical principles without the use of experimental data. nih.govnih.gov DFT methods, which are generally more computationally efficient for a given accuracy, calculate the electron density of a system to determine its energy and other properties. researchgate.netmdpi.com

For this compound, these calculations can be used to:

Optimize the molecular geometry: Find the most stable three-dimensional arrangement of atoms.

Calculate electronic properties: Determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. nih.gov

Predict spectroscopic properties: Calculate vibrational frequencies (infrared spectra) and electronic transitions (UV-Vis spectra), which can be compared with experimental data for structure validation. mdpi.com

Determine reactivity descriptors: Calculate properties like electrostatic potential maps, which show the charge distribution and identify sites susceptible to electrophilic or nucleophilic attack.

| Property | Description | Significance |

|---|---|---|

| Optimized Geometry | The lowest energy conformation of the molecule. | Provides precise bond lengths and angles for the most stable structure. mdpi.com |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate an electron. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept an electron. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Relates to chemical reactivity and electronic transitions. A smaller gap suggests higher reactivity. nih.gov |

| Electrostatic Potential (ESP) | A map of the charge distribution on the molecule's surface. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions. |

In Silico Approaches for Molecular Design and Prediction

Computational methods are also pivotal in the rational design of new molecules and in predicting their biological activity before synthesis.

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). laurinpublishers.com This method is instrumental in structure-based drug design for predicting the binding mode and affinity of a ligand to a target protein. amazonaws.comresearchgate.net

The process involves:

Preparation of Receptor and Ligand: Obtaining or modeling the 3D structures of the target protein and the ligand, this compound.

Docking Simulation: A scoring algorithm places the ligand in various positions and orientations within the protein's binding site and calculates a score representing the binding affinity for each pose.

Analysis of Results: The top-ranked poses are analyzed to understand the key interactions—such as hydrogen bonds, hydrophobic interactions, and ionic bonds—that stabilize the complex. nih.govnih.gov

For this compound, docking studies could be performed against enzymes like cyclooxygenases or other targets relevant to N-acyl amino acids. nih.gov The results would predict how the cyclohexyl, amide, and carboxylate groups interact with the amino acid residues in the active site, providing hypotheses about its mechanism of action and guiding the design of more potent analogues. amazonaws.comnih.gov The predicted binding energy gives an estimate of the ligand's affinity for the target. researchgate.net

| Parameter | Description | Example Interaction for this compound |

|---|---|---|

| Binding Energy/Score (kcal/mol) | A numerical score representing the predicted binding affinity. More negative values typically indicate stronger binding. | Hypothetical binding to a protein pocket, e.g., -8.5 kcal/mol. researchgate.net |

| Hydrogen Bonds | Electrostatic attraction between a hydrogen atom and an electronegative atom (O, N). | The carboxyl group acting as a hydrogen bond donor/acceptor; the amide group participating in hydrogen bonding. nih.gov |

| Hydrophobic Interactions | Interactions between nonpolar groups, driven by the exclusion of water. | The cyclohexyl ring fitting into a hydrophobic pocket of the protein. |

| Ionic Interactions | Electrostatic attraction between oppositely charged groups. | The deprotonated carboxylate group forming a salt bridge with a positively charged amino acid residue (e.g., Lysine, Arginine). nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Not Yet Established in Public Research

A comprehensive search of scientific literature and chemical databases has revealed no specific Quantitative Structure-Activity Relationship (QSAR) models or detailed molecular modeling studies focused exclusively on the chemical compound this compound.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a compound and its biological activity. These models are instrumental in drug discovery and development, allowing researchers to predict the activity of new chemical entities and to optimize lead compounds. The development of a robust QSAR model involves the calculation of molecular descriptors, which quantify various physicochemical properties of a molecule, and correlating them with experimentally determined biological activities.

While QSAR studies have been conducted on broader classes of compounds that share some structural similarities with this compound, such as N-acyl-alpha-amino acids, amide derivatives, and various propanoic acid derivatives, the direct application and findings of these studies cannot be extrapolated to this specific molecule with scientific accuracy. The unique combination of a cyclohexylformamido group attached to a propanoic acid moiety defines its specific chemical space and, consequently, its interaction with biological targets.

The process of creating a QSAR model for a specific compound like this compound would necessitate a dataset of structurally similar analogues with corresponding measured biological activities. Researchers would then typically perform the following steps:

Data Set Compilation: Gathering a series of molecules with structural variations to this compound and their corresponding biological activity data.

Descriptor Calculation: Computing a wide range of molecular descriptors for each molecule, including electronic, steric, hydrophobic, and topological properties.

Model Development: Employing statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical equation that links the descriptors to the biological activity.

Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques to ensure its reliability.

As of the current date, such a dedicated study for this compound has not been published in the accessible scientific literature. Therefore, no data tables detailing specific molecular descriptors, their coefficients in a QSAR equation, or statistical validation parameters for this compound can be provided. The absence of this information precludes a detailed discussion of its structure-activity relationships based on computational QSAR modeling. Future research in this area would be required to elucidate these relationships and to develop predictive models for this particular chemical entity.

Structure Activity Relationship Sar Studies and Mechanistic Insights in Vitro Focus

In Vitro Biological Assessment of N-Acyl Propanoic Acid Derivatives

Anti-biofilm Activity

An extensive review of scientific literature did not yield in vitro studies evaluating the anti-biofilm activity of 2-(cyclohexylformamido)propanoic acid. Further research is required to determine if this compound possesses the ability to inhibit or disrupt biofilm formation by pathogenic microorganisms.

Urease Inhibition

There is currently a lack of available scientific data from in vitro studies concerning the urease inhibitory potential of this compound. Research in this area would be necessary to ascertain any activity against the urease enzyme.

Anticancer Activity

While direct studies on the anticancer activity of this compound are not available, research on structurally related compounds provides some insight into the potential of cyclohexyl propanoic acid derivatives. A study investigating the cytotoxicity of (S,S)-ethylendiamine-N,N'-di-2-(3-cyclohexyl)propanoic acid esters, which feature a cyclohexyl group attached to a propanoic acid backbone, has demonstrated notable in vitro anticancer effects.

It is important to note that the studied compounds are esters of a diamine derivative of cyclohexylpropanoic acid, and not this compound itself. The research revealed that the methyl, ethyl, and n-propyl esters of (S,S)-ethylendiamine-N,N'-di-2-(3-cyclohexyl)propanoic acid were cytotoxic to a panel of human leukemic cell lines, including HL-60, REH, MOLT-4, KG-1, JVM-2, and K-562. The non-esterified parent compound, however, did not show cytotoxic action. nih.gov

The ethyl ester derivative, in particular, displayed the most significant cytotoxic activity, with IC₅₀ values ranging from 10.7 µM to 45.4 µM across the tested cell lines, a potency comparable to the established anticancer drug cisplatin. nih.gov The mechanism of this cytotoxicity in HL-60 cells was linked to the induction of caspase-independent apoptosis, characterized by an increase in superoxide production, mitochondrial membrane depolarization, and the translocation of apoptosis-inducing factor (AIF) from the mitochondria to the nucleus. nih.gov

| Cell Line | IC₅₀ (µM) of Ethyl Ester of (S,S)-ethylendiamine-N,N'-di-2-(3-cyclohexyl)propanoic acid |

|---|---|

| HL-60 | 10.7 |

| REH | 15.2 |

| MOLT-4 | 20.5 |

| KG-1 | 30.1 |

| JVM-2 | 38.6 |

| K-562 | 45.4 |

Antioxidant Properties

Direct in vitro evaluation of the antioxidant properties of this compound has not been reported in the available literature. However, studies on other substituted propanoic acid derivatives have been conducted. For instance, a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives were assessed for their antioxidant potential using the DPPH radical scavenging assay. mdpi.comnih.gov

The presence of a phenolic hydroxyl group in these analogues is a key structural feature known to contribute to antioxidant activity. The study demonstrated that these compounds can act as effective radical scavengers. mdpi.com One of the most promising compounds in that series, 3,3'-((4-hydroxyphenyl)azanediyl)bis(N'-(furan-2-ylmethylene)propanehydrazide), exhibited potent antioxidant properties. mdpi.com This suggests that the propanoic acid scaffold can be a component of molecules with significant antioxidant capabilities, although the activity is highly dependent on the other functional groups present in the molecule.

| Compound | DPPH Radical Scavenging Activity (% Inhibition) |

|---|---|

| Ascorbic Acid (Control) | 95.2 ± 0.3 |

| 3,3'-((4-hydroxyphenyl)azanediyl)bis(N'-(furan-2-ylmethylene)propanehydrazide) | 88.4 ± 0.5 |

Applications in Peptidomimetic Design and Chemical Biology

2-(Cyclohexylformamido)propanoic Acid as a Building Block for Peptidomimetics

Peptidomimetics are compounds designed to mimic natural peptides but with improved properties such as enhanced stability and bioavailability. Non-canonical amino acids, a class to which this compound belongs, are frequently used as building blocks in their design. The introduction of such modified amino acids can lead to novel therapeutic agents. However, specific research articles detailing the incorporation of this compound into peptidomimetic structures, or the resulting biological activities of such molecules, are not prominently featured in the reviewed literature.

Design Principles for Incorporating Non-Canonical Amino Acids in Peptidomimetics

The design of peptidomimetics often involves the strategic incorporation of non-canonical amino acids to overcome the limitations of natural peptides, such as susceptibility to enzymatic degradation. The general principles guiding this process include the modification of the peptide backbone or side chains to introduce conformational constraints, alter polarity, and enhance binding affinity to biological targets. While these principles would theoretically apply to the use of this compound, specific examples or studies dedicated to this compound's application in this context are not available.

Structural Constraints and Conformational Preferences in Peptidomimetic Scaffolds

The N-cyclohexylformamido group in this compound is expected to introduce significant steric bulk and restrict the conformational freedom of the peptide backbone when incorporated. This can be a desirable feature in peptidomimetic design, as it can lock the molecule into a bioactive conformation. Computational and experimental studies, such as NMR spectroscopy and X-ray crystallography, are typically used to determine these conformational preferences. However, specific conformational analysis studies for peptides containing this compound have not been identified in the available literature.

Advanced Chemical Biology Applications of N-Acylated Amino Acid Derivatives

N-acylated amino acids are a diverse class of molecules with a wide range of biological activities and applications in chemical biology. They can serve as signaling molecules, enzyme inhibitors, and tools for studying biological systems.

Probing Biological Systems with Modified Amino Acids

Modified amino acids are invaluable tools for chemical biologists to probe protein structure and function. They can be used to investigate enzyme mechanisms, map binding sites, and study protein-protein interactions. While N-acylated amino acids, in general, have been developed for these purposes, there is no specific information available on the use of this compound as a probe for biological systems.

Development of Chemical Probes and Tools

Chemical probes are small molecules used to study and manipulate biological processes. The development of probes often involves modifying a known bioactive molecule to incorporate a reporter tag (like a fluorescent group or a biotin moiety) or a reactive group for covalent labeling of target proteins. The synthesis and application of chemical probes derived from this compound have not been described in the accessible scientific literature.

Q & A

Q. What are the standard laboratory-scale synthesis protocols for 2-(cyclohexylformamido)propanoic acid, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves a multi-step process:

- Step 1 : Cyclohexylformamide preparation via condensation of cyclohexylamine with formic acid under reflux (60–80°C, 6–8 hours).

- Step 2 : Coupling with propanoic acid derivatives using carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous dichloromethane at 0–4°C to minimize side reactions.

- Optimization : Adjust reaction time (monitored via TLC), solvent polarity (e.g., DMF for solubility), and stoichiometric ratios (1:1.2 for amine:carboxylic acid). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which analytical techniques are most effective for characterizing this compound, and how are spectral data interpreted?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d6) to identify key signals:

- Cyclohexyl protons (δ 1.2–1.8 ppm, multiplet).

- Formamido NH (δ 8.1–8.3 ppm, singlet).

- Propanoic acid COOH (δ 12.5 ppm, broad).

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 column, mobile phase (acetonitrile:water + 0.1% TFA), retention time comparison against standards .

Q. How can researchers design in vitro assays to evaluate the biological activity of this compound?

- Methodological Answer :

- Antioxidant Activity : DPPH radical scavenging assay (measure absorbance at 517 nm post-incubation with test compound).

- Enzyme Inhibition : Kinetics studies using purified enzymes (e.g., cyclooxygenase-2) with spectrophotometric monitoring of substrate conversion (e.g., arachidonic acid → prostaglandin).

- Cell-Based Assays : Cytotoxicity screening via MTT assay (IC₅₀ determination) in human cell lines (e.g., HEK293) .

Q. What strategies are recommended for developing validated analytical methods to quantify this compound in complex matrices?

- Methodological Answer :

- Sample Preparation : Liquid-liquid extraction (ethyl acetate for acidic pH) or solid-phase extraction (C18 cartridges).

- Calibration Curves : Linear range 0.1–100 µg/mL (R² > 0.99).

- Validation Parameters : Assess precision (RSD < 5%), accuracy (spiked recovery 95–105%), and limit of detection (LOD < 0.01 µg/mL) using LC-MS/MS .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods for synthesis steps involving volatile reagents.

- Spill Management : Neutralize with sodium bicarbonate, absorb with inert material (vermiculite), and dispose as hazardous waste .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with modified cyclohexyl (e.g., fluorinated or hydroxylated derivatives) or formamido groups.

- Activity Testing : Compare IC₅₀ values in enzyme inhibition assays and correlate with steric/electronic parameters (Hammett constants, logP).

- Computational Modeling : Docking studies (AutoDock Vina) to predict binding affinities with target proteins (e.g., COX-2) .

Q. What chromatographic techniques are effective for resolving enantiomers of this compound, and how is chiral purity validated?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak IA column (mobile phase: hexane/isopropanol, 90:10 v/v), flow rate 1.0 mL/min.

- Circular Dichroism (CD) : Confirm enantiomeric excess (>99%) by comparing CD spectra with racemic standards .

Q. How do pH and temperature influence the stability and degradation pathways of this compound?

- Methodological Answer :

- Forced Degradation Studies :

- Acidic Conditions : 0.1 M HCl, 40°C, 24 hours → monitor hydrolysis via LC-MS (m/z shifts for degradation products).

- Oxidative Stress : 3% H₂O₂, 25°C, 6 hours → identify peroxides via iodometric titration.

- Kinetic Analysis : Arrhenius plots to predict shelf-life under storage conditions .

Q. What computational approaches are used to predict the metabolic fate of this compound in mammalian systems?

- Methodological Answer :

- In Silico Metabolism : Use software (e.g., MetaSite) to simulate Phase I (oxidation, hydrolysis) and Phase II (glucuronidation) transformations.

- CYP450 Inhibition Assays : Microsomal incubations with NADPH cofactor; quantify metabolites via UPLC-QTOF .

Q. How can isotopic labeling (e.g., ¹³C or ²H) be employed to study the biosynthetic incorporation of this compound in microbial systems?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.